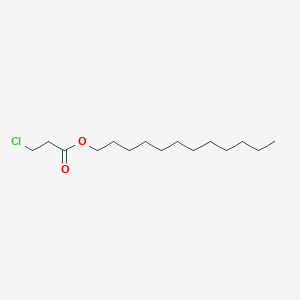

Dodecyl 3-chloropropanoate

Description

Structure

3D Structure

Properties

CAS No. |

74316-16-8 |

|---|---|

Molecular Formula |

C15H29ClO2 |

Molecular Weight |

276.84 g/mol |

IUPAC Name |

dodecyl 3-chloropropanoate |

InChI |

InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16/h2-14H2,1H3 |

InChI Key |

NCUROSDPAOGNHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Dodecyl 3 Chloropropanoate

Established Synthetic Pathways for 3-Chloropropanoate (B8744493) Esters

The synthesis of 3-chloropropanoate esters, including the dodecyl variant, can be achieved through several well-established chemical routes. These methods offer varying degrees of efficiency, selectivity, and applicability depending on the desired scale and purity of the final product.

Esterification Reactions Utilizing 3-Chloropropanoic Acid and Long-Chain Alcohols

A primary and straightforward method for synthesizing dodecyl 3-chloropropanoate is the direct esterification of 3-chloropropanoic acid with dodecanol (B89629). This reaction, typically catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, involves the condensation of the carboxylic acid and the long-chain alcohol to form the corresponding ester and water. sciencemadness.org The removal of water as it is formed can drive the reaction equilibrium towards the product side, thereby increasing the yield.

The general reaction is as follows:

Cl-CH₂CH₂-COOH + CH₃(CH₂)₁₁OH ⇌ Cl-CH₂CH₂-COO(CH₂)₁₁CH₃ + H₂O

Factors such as reaction temperature, catalyst concentration, and reaction time are crucial parameters that need to be optimized to achieve high conversion and minimize side reactions.

Synthesis via Acyl Chlorides and Alcoholysis

An alternative and often more reactive pathway involves the use of 3-chloropropanoyl chloride, the acyl chloride derivative of 3-chloropropanoic acid. In this method, the highly reactive acyl chloride is reacted with dodecanol in a process known as alcoholysis. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is generated as a byproduct.

The reaction proceeds as follows:

Cl-CH₂CH₂-COCl + CH₃(CH₂)₁₁OH → Cl-CH₂CH₂-COO(CH₂)₁₁CH₃ + HCl

This method is particularly advantageous as the reaction is generally faster and proceeds to completion at lower temperatures compared to direct esterification. The high reactivity of the acyl chloride, however, necessitates careful handling and anhydrous conditions to prevent hydrolysis.

Addition Reactions Involving Acrylates and Hydrogen Chloride Sources

A distinct approach to the synthesis of 3-chloropropanoate esters is through the hydrochlorination of the corresponding acrylate (B77674) ester. In the case of this compound, this would involve the addition of hydrogen chloride (HCl) across the double bond of dodecyl acrylate. This method avoids the use of 3-chloropropanoic acid or its acyl chloride derivative altogether. google.com

The reaction is represented as:

CH₂=CH-COO(CH₂)₁₁CH₃ + HCl → Cl-CH₂CH₂-COO(CH₂)₁₁CH₃

A patented method describes a process where hydrogen chloride is generated in situ from the reaction of a lower acyl chloride with an anhydrous alcohol. google.com This in situ generation of HCl is reported to improve utilization and reduce the corrosive impact on the reaction vessel. google.com The reaction is typically carried out in an organic solvent and may include a polymerization inhibitor to prevent the acrylate from polymerizing. google.com

| Reactant 1 | Reactant 2 | Product | Key Features |

| Dodecyl acrylate | Hydrogen Chloride (in situ) | This compound | In situ generation of HCl from a lower acyl chloride and an alcohol; avoids direct handling of corrosive HCl gas. google.com |

Emerging Synthetic Strategies for Long-Chain Haloalkyl Esters

To address the limitations of conventional methods, such as long reaction times and the need for high temperatures, researchers are exploring more efficient and environmentally benign synthetic strategies.

Microwave-Assisted Esterification Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. nih.gov In the context of esterification, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. nih.govorganic-chemistry.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer. nih.gov

Studies on the microwave-assisted synthesis of various esters, including long-chain aroma esters, have demonstrated the potential for high yields in significantly shorter reaction times compared to conventional heating methods. nih.govorganic-chemistry.org This technique has been successfully applied to the esterification of carboxylic acids with alcohols, often under solvent-free conditions, which further enhances the green credentials of the process. nih.govrsc.org While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the general success of this technique for long-chain ester formation suggests its high potential for this specific synthesis, offering a faster and more energy-efficient alternative to traditional thermal methods. organic-chemistry.org

| Synthesis Method | Key Advantages | Typical Reaction Time |

| Conventional Heating | Well-established, simple setup. | Several hours |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields, energy efficient. nih.govnih.gov | 10-20 minutes nih.gov |

Phase Transfer Catalysis in the Synthesis of Halogenated Esters

Phase Transfer Catalysis (PTC) is a powerful methodology for synthesizing esters from reactants located in immiscible phases, such as an aqueous phase containing an inorganic salt and an organic phase containing the substrate. iajpr.comslideshare.net This technique is particularly effective for the synthesis of halogenated esters like this compound, which would be formed from dodecanol and 3-chloropropionyl chloride. The reaction typically involves a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., NaOH solution). researchgate.net

A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) chloride, facilitates the reaction. researchgate.netyoutube.com The catalyst transports the nucleophile (e.g., hydroxide (B78521) or alkoxide ion) from the aqueous phase to the organic phase, where it can react with the electrophilic acyl chloride. princeton.edu This process overcomes the insolubility of the reactants, leading to faster reaction rates, milder conditions, and often higher yields compared to homogeneous reactions. crdeepjournal.orgbiomedres.us The advantages of PTC include enhanced productivity, improved selectivity, and the elimination of expensive or hazardous solvents. iajpr.com

The general mechanism for the PTC-mediated esterification proceeds as follows: The quaternary ammonium cation (Q⁺) from the catalyst pairs with the anion of the base (e.g., OH⁻) in the aqueous phase. This ion pair (Q⁺OH⁻) is sufficiently lipophilic to migrate across the phase interface into the organic layer. In the organic phase, the base can deprotonate the alcohol (dodecanol) to form an alkoxide (RO⁻), which then exists as a more reactive, "naked" ion pair with the catalyst cation (Q⁺OR⁻). This highly nucleophilic alkoxide readily attacks the 3-chloropropionyl chloride, leading to the formation of this compound and regenerating the catalyst's halide salt (Q⁺Cl⁻), which can return to the aqueous phase to restart the cycle. A study on the esterification of phenols with 3-chloropropionyl chloride under PTC conditions demonstrated the isolation of the corresponding acrylate esters in good yields and high purity. researchgate.net

Table 1: Representative Conditions for PTC-Mediated Esterification

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Reactants | Alcohol/Phenol, 3-Chloropropionyl Chloride | Formation of the target ester | researchgate.net |

| Catalyst | Tetrabutylammonium Chloride/Bromide | Facilitates inter-phase transport of the nucleophile | researchgate.netcrdeepjournal.org |

| Solvent System | Dichloromethane / Aqueous NaOH | Biphasic medium to dissolve organic substrate and inorganic base | researchgate.net |

| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions | researchgate.net |

| Stirring | Vigorous | Increases interfacial area between phases, enhancing reaction rate | princeton.edu |

Non-Precious Metal Catalysis in Reductive Cross-Coupling Reactions Involving Chlorinated Esters

Reductive cross-coupling reactions offer a direct method for forming carbon-carbon bonds by joining two electrophiles, avoiding the need for pre-formed organometallic reagents. organic-chemistry.org The use of non-precious metal catalysts, such as those based on nickel, iron, or cobalt, has become a cost-effective and sustainable alternative to traditional palladium or rhodium catalysts. acs.org These methods are particularly relevant for chlorinated esters like this compound, where the C-Cl bond can be selectively activated for coupling.

Nickel-catalyzed reductive cross-coupling has proven to be highly effective for joining alkyl halides with other electrophiles, including aryl halides. organic-chemistry.orgnih.gov These transformations are generally high-yielding and exhibit remarkable functional group tolerance, accommodating sensitive groups such as esters (e.g., -CO₂Et), amides, and nitriles. nih.govrsc.org The reaction typically employs a stoichiometric reductant, such as manganese or zinc powder, and a dual-ligand system to facilitate the catalytic cycle. organic-chemistry.org In some modern variations, photoredox catalysis is combined with nickel catalysis, allowing the reaction to proceed under milder conditions using light and an organic reductant, thereby avoiding stoichiometric metal waste. rsc.org

The proposed mechanism for a nickel-catalyzed reductive coupling of an alkyl chloride (R-Cl) with an aryl halide (Ar-X) involves a series of oxidation state changes at the nickel center. A Ni(0) complex, formed by reduction of a Ni(II) precursor, undergoes oxidative addition with the more reactive electrophile (typically the aryl halide) to form an Ar-Ni(II)-X species. This is followed by reduction to an Ar-Ni(I) intermediate. A subsequent reaction with the alkyl chloride, possibly through a radical-chain or a cage-rebound process, leads to an R-Ni(III)-Ar intermediate, which then undergoes reductive elimination to furnish the desired cross-coupled product (R-Ar) and regenerate a Ni(I) species to continue the cycle. rsc.org

Table 2: Features of Nickel-Catalyzed Reductive Cross-Coupling

| Feature | Description | Significance | Source(s) |

|---|---|---|---|

| Catalyst | Nickel complexes (e.g., NiCl₂ with bipyridine ligands) | Earth-abundant and cost-effective alternative to precious metals | organic-chemistry.orgacs.org |

| Reductant | Mn or Zn powder; or photoredox system | Drives the catalytic cycle by reducing the metal center | organic-chemistry.orgrsc.org |

| Substrate Scope | Alkyl halides (including chlorides), Aryl halides | Enables direct C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation | organic-chemistry.orgscilit.com |

| Functional Group Tolerance | High (tolerates esters, ketones, amides, nitriles) | Broad applicability in complex molecule synthesis | nih.gov |

Boron-Mediated Homologation and Chiral Synthesis of Haloalkylboronic Esters

Boronic acids and their esters are exceptionally versatile intermediates in organic synthesis. Boron-mediated homologation provides a pathway to extend a carbon chain by one carbon atom, which can be applied to haloalkyl substrates. The Matteson homologation is a well-established method for this purpose. bristol.ac.uk This strategy could potentially be applied to derivatives of this compound.

The process typically begins with a boronic ester. Reaction with (dihalomethyl)lithium at low temperatures forms a boron ate complex. bristol.ac.uk This complex is unstable and, upon warming, undergoes a 1,2-metallate rearrangement where one of the organic groups on the boron migrates to the adjacent dihalomethyl carbon, displacing one of the halides. Subsequent treatment with an organometallic reagent (e.g., a Grignard reagent) can lead to a second stereospecific migration, ultimately yielding a homologated α-haloboronic ester. bristol.ac.ukacs.org

A key advantage of this methodology is the ability to achieve high levels of stereocontrol. By using chiral diols to form the initial boronic ester, the subsequent homologation steps can be directed to produce enantioenriched products. bristol.ac.uk This substrate-controlled approach is fundamental to the asymmetric synthesis of complex chiral molecules. An alternative, reagent-controlled strategy uses a chiral reagent to construct a chiral ate complex that then yields a chiral boronic ester. bristol.ac.uk These chiral α-haloalkylboronic esters are valuable building blocks, as the boron moiety can be stereospecifically converted into a wide range of other functional groups, including amines, alcohols, and new carbon-carbon bonds. While direct homologation of this compound is not documented, its conversion to a corresponding boronic ester would open access to this powerful synthetic toolbox for creating chiral structures. nih.gov

Advanced Derivatization Chemistry of the Dodecyl Moiety

The long dodecyl alkyl chain of this compound, while often considered chemically inert, provides a scaffold for advanced functionalization. Strategic modifications to this moiety can introduce new functionalities, altering the physical and chemical properties of the molecule.

Chemical Transformations at the Alkyl Chain for Functionalization

Direct functionalization of the unactivated C-H bonds along the dodecyl chain is challenging due to their similar reactivity. A more controlled and powerful strategy involves introducing a point of reactivity, such as a double bond, into the chain. From there, a variety of transformations can be performed. One of the most effective methods for achieving regiocontrolled functionalization of long alkyl chains is the hydroboration-isomerization sequence. uantwerpen.be

This process involves the hydroboration of a long-chain olefin (which could be derived from a renewable resource like a fatty acid). The initially formed internal borane (B79455) can be induced to "walk" or isomerize along the alkyl chain at elevated temperatures, thermodynamically favoring the sterically least hindered terminal position. Once the boron atom is at the terminus of the chain, it can be converted into a variety of functional groups. For example, oxidation with hydrogen peroxide and a base yields a terminal alcohol (an ω-hydroxy ester). This terminal hydroxyl group can then be further transformed, for instance, into a halide or an azide, providing a handle for further synthetic elaboration. uantwerpen.be This method allows for the conversion of an internal, unreactive part of the alkyl chain into a versatile, terminally-functionalized building block. researchgate.net

Regioselective Modifications and Substituent Effects

Regioselectivity is the control over which position on a molecule reacts. In the context of the dodecyl chain, achieving regioselective modification is crucial for precise molecular engineering. The challenge lies in differentiating between the numerous secondary CH₂ groups. rsc.org

Substituent effects play a critical role in directing chemical reactions. Once an initial functional group is installed on the dodecyl chain, as described above, it can exert both electronic and steric effects that influence the outcome of subsequent reactions. For example, a bulky substituent introduced at one position may sterically hinder adjacent positions, directing an incoming reagent to a more accessible site further down the chain. beilstein-journals.org This principle is fundamental in controlling regioselectivity. In a study on the acylation of substituted purines, it was shown that bulky substituents at the N6-position could effectively shield the proximal N7-position, thereby favoring reaction at the more distant N9-position. beilstein-journals.org A similar concept can be applied to a functionalized dodecyl chain, where the interplay between steric hindrance and electronic activation or deactivation by a substituent governs the site of further modification. By carefully choosing the initial functionalization and subsequent reaction conditions, it is possible to achieve a degree of regioselective modification even on a long, flexible alkyl chain.

Reaction Mechanisms and Advanced Reactivity Studies of Dodecyl 3 Chloropropanoate

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom in dodecyl 3-chloropropanoate (B8744493) is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. The primary nature of the alkyl halide moiety strongly suggests a bimolecular nucleophilic substitution (S(_N)2) mechanism.

Kinetics and Stereochemistry of S(_N)1 and S(_N)2 Pathways

Nucleophilic substitution reactions can proceed through two main pathways: the unimolecular (S(_N)1) and the bimolecular (S(_N)2) mechanism.

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. sserc.org.uknist.gov The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (dodecyl 3-chloropropanoate) and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Halide][Nucleophile]. sserc.org.uk A key stereochemical feature of the S(_N)2 mechanism is the inversion of configuration at the reaction center, often referred to as a "backside attack." sserc.org.ukyoutube.com As the nucleophile approaches from the side opposite to the leaving group, the other three groups on the carbon atom flip, akin to an umbrella inverting in the wind. sserc.org.uk

The S(_N)1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate: Rate = k[Alkyl Halide].

For this compound, the chlorine is attached to a primary carbon. Primary carbocations are highly unstable, making the S(_N)1 pathway energetically unfavorable. Therefore, nucleophilic substitution on this compound is expected to proceed almost exclusively via the S(_N)2 mechanism.

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics for this compound

| Feature | S(_N)1 Pathway | S(_N)2 Pathway | Expected for this compound |

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) | Predominantly S(_N)2 |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) | One-step |

| Stereochemistry | Racemization | Inversion of configuration | Inversion of configuration |

| Substrate | Favored by tertiary halides | Favored by primary halides | Strongly favored |

Influence of Long-Chain Alkyl Group on Reaction Rates and Selectivity

The long dodecyl chain in this compound can influence the rate and selectivity of nucleophilic substitution reactions primarily through steric effects. In an S(_N)2 reaction, the nucleophile must approach the electrophilic carbon bearing the chlorine. While the dodecyl group is attached to the ester oxygen and not directly to the reaction center, its sheer bulk can create a sterically hindered environment around the molecule.

However, the primary determinant of steric hindrance in an S(_N)2 reaction is the substitution on the carbon atom undergoing attack. Since this is a primary carbon in this compound, the reaction is generally facile. The long alkyl chain is relatively flexible and can fold away from the reactive site, minimizing its steric impact.

The selectivity of the reaction, meaning the preference for substitution at the chloro-substituted carbon over other potential reaction sites, is high due to the good leaving group ability of the chloride ion compared to other potential leaving groups within the molecule.

Hydrolysis and Transesterification Mechanisms of the Ester Linkage

The ester functional group in this compound is another key reactive center, susceptible to hydrolysis and transesterification reactions. These reactions involve the cleavage of the acyl-oxygen bond.

Acid-Catalyzed Hydrolysis and Equilibrium Dynamics

In the presence of a strong acid catalyst and water, esters undergo hydrolysis to yield a carboxylic acid and an alcohol. For this compound, this would produce 3-chloropropanoic acid and dodecanol (B89629). This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. libretexts.org

The mechanism of acid-catalyzed ester hydrolysis involves the following steps:

Protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic.

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the alkoxy oxygen.

Elimination of the alcohol (dodecanol) as the leaving group, regenerating the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid product and regenerate the acid catalyst.

The equilibrium nature of this reaction is described by the equilibrium constant, K(_c). nagwa.com For the hydrolysis of an ester, the expression for K(_c) is:

K(_c) = [[Carboxylic Acid] [Alcohol]] / [[Ester] [Water]] nagwa.com

To drive the equilibrium towards the products (hydrolysis), a large excess of water is typically used. Conversely, to favor the ester (esterification), water can be removed from the reaction mixture. While the specific equilibrium constant for the hydrolysis of this compound is not documented in readily available literature, experiments with other esters demonstrate that K(_c) can be determined by titrating the amount of carboxylic acid formed at equilibrium. sserc.org.ukyoutube.com

Base-Promoted Saponification and Reaction Kinetics

The hydrolysis of an ester in the presence of a base is known as saponification. This reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol. The products of the saponification of this compound are the salt of 3-chloropropanoic acid and dodecanol.

The mechanism of base-promoted saponification is a two-step process:

Nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the alkoxide ion (dodecanoxide) as the leaving group. This is followed by a rapid acid-base reaction where the dodecanoxide deprotonates the newly formed carboxylic acid.

Saponification follows second-order kinetics, with the rate being dependent on the concentrations of both the ester and the base: Rate = k[Ester][Base].

Quantitative structure-activity relationship (QSAR) models have been developed to predict the alkaline hydrolysis rate constants for esters. nih.gov These models often use descriptors such as pK(_a), electronegativity, and steric parameters to estimate the rate constant. For long-chain esters, experimental conditions can influence the measured rates. nih.gov

Table 2: Illustrative Saponification Rate Constants for Long-Chain Esters at 25°C

| Ester | Rate Constant (Ms) |

| Aromatic Ester Example | ~0.01 - 1 |

| Aliphatic Ester Example | ~0.1 - 10 |

| Expected for this compound | Within the aliphatic ester range |

Enzymatic Hydrolysis and Transesterification (Biocatalysis)

Enzymes, particularly lipases, are highly efficient and selective catalysts for the hydrolysis and transesterification of esters. nih.gov Lipases operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.

In enzymatic hydrolysis , a lipase (B570770) catalyzes the cleavage of the ester bond in this compound to produce 3-chloropropanoic acid and dodecanol. The reaction typically occurs at the interface of an oil-water emulsion. nih.gov The kinetics of lipase-catalyzed reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration and the enzyme's kinetic parameters (K(m) and V({max})). Studies on the hydrolysis of long-chain fatty acid esters by lipases have shown that the rate can be influenced by the chain length of both the fatty acid and the alcohol. nih.gov

Enzymatic transesterification involves the reaction of an ester with an alcohol in the presence of a lipase to produce a new ester and a new alcohol. For example, the transesterification of this compound with methanol (B129727) could yield methyl 3-chloropropanoate and dodecanol. This reaction is often carried out in non-aqueous or low-water media to suppress competing hydrolysis.

The kinetics of transesterification reactions can be complex, often involving a "ping-pong bi-bi" mechanism where the enzyme first reacts with the ester to form an acyl-enzyme intermediate, releasing the first product (the alcohol), and then reacts with the second substrate (the new alcohol) to form the new ester and regenerate the enzyme. The rates of these reactions are influenced by factors such as the choice of solvent, water activity, and the nature of the substrates. nih.gov

Oxidative and Reductive Transformations of this compound

The presence of both an ester group and a halogenated alkyl chain in this compound allows for a range of oxidative and reductive transformations. These reactions can target either the carbonyl group of the ester or the carbon-chlorine bond.

Reaction with Halogen Atoms (e.g., Chlorine) and Atmospheric Implications

The initiation of such a reaction involves the generation of chlorine radicals (Cl•), often through the photolysis of precursor molecules. libretexts.orglibretexts.org

Initiation: Cl₂ + hν → 2 Cl•

Once formed, the chlorine radical can abstract a hydrogen atom from the dodecyl or the chloropropanoyl moiety of the ester, leading to the formation of an alkyl or chloroalkyl radical and hydrogen chloride (HCl). This propagation step is a key part of a radical chain reaction. libretexts.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com

Propagation: R-H + Cl• → R• + HCl

The resulting radical (R•) can then react with other atmospheric species, such as oxygen, to form peroxy radicals (ROO•), which are key intermediates in atmospheric degradation pathways.

Termination of the chain reaction can occur through the combination of two radical species. masterorganicchemistry.comchemistrysteps.comyoutube.com

Termination: Cl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-R

Hydride Reduction Mechanisms Leading to Alcohols

The ester functional group in this compound can be reduced to alcohols using strong hydride-reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. youtube.com The reduction of an ester with LiAlH₄ typically yields two alcohols: one corresponding to the acyl portion and the other to the alkoxy portion of the ester.

In the case of this compound, the expected products would be 3-chloro-1-propanol (B141029) and dodecanol. wikipedia.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. youtube.com This is followed by the elimination of the dodecyloxy group (-OC₁₂H₂₅) to form an intermediate aldehyde (3-chloropropanal). This aldehyde is then further reduced by another equivalent of hydride to form the primary alcohol, 3-chloro-1-propanol. The dodecyloxy group is protonated during the workup step to yield dodecanol.

| Reactant | Reducing Agent | Primary Products |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-Chloro-1-propanol, Dodecanol |

A patent for the preparation of dodecanol describes the catalytic hydrogenation of dodecanone, a ketone, which is a related reduction process. google.com

Radical Reactions and Their Initiated Pathways

Beyond atmospheric reactions, this compound can participate in various radical reactions, typically initiated by heat or a radical initiator. The C-Cl bond and the C-H bonds are potential sites for radical reactions.

The initiation step involves the formation of a radical, often by homolytic cleavage of a weak bond in an initiator molecule. libretexts.orglibretexts.org

Initiation: Initiator → 2 R'•

The propagation phase involves the reaction of the initiator radical with the this compound molecule. This could involve abstraction of a hydrogen atom or a reaction at the C-Cl bond. libretexts.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com

Propagation: R'• + C₁₂H₂₅OOCCH₂CH₂Cl → R'H + C₁₂H₂₅OOCCH•CH₂Cl (or other radical isomers) R'• + C₁₂H₂₅OOCCH₂CH₂Cl → R'Cl + C₁₂H₂₅OOCCH₂CH₂•

The resulting radical can then undergo further reactions, such as addition to unsaturated molecules or rearrangement, before a termination step occurs. masterorganicchemistry.comchemistrysteps.comyoutube.com

Rearrangement and Condensation Reactions

The structure of this compound allows for its participation in several classical organic reactions involving rearrangement and condensation, leveraging the reactivity of both the ester and the chloroalkyl functionalities.

Claisen Condensation and Malonic Ester Synthesis Incorporating Chloropropanoate Moieties

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.orgpressbooks.pub For a successful Claisen condensation, the ester must have at least two α-hydrogens. This compound has two α-hydrogens (on the carbon adjacent to the carbonyl group), making it a suitable substrate for this reaction.

The reaction is initiated by the deprotonation of the α-carbon by a strong base, such as sodium dodecanoxide (to prevent transesterification), to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. Subsequent elimination of a dodecanoxide ion yields a β-keto ester. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

A "crossed" Claisen condensation could also be envisioned, where the enolate of this compound reacts with a different, non-enolizable ester. pressbooks.pubmasterorganicchemistry.com

Malonic Ester Synthesis: this compound can act as an alkylating agent in the malonic ester synthesis. nrochemistry.comddugu.ac.inchemistwizards.com This synthetic route is used to prepare substituted carboxylic acids. libretexts.orglibretexts.org The synthesis begins with the deprotonation of diethyl malonate with a base to form a nucleophilic enolate. libretexts.orgmasterorganicchemistry.comnih.gov This enolate can then displace the chloride ion from this compound in a nucleophilic substitution reaction.

Reaction with Diethyl Malonate: Diethyl Malonate Enolate + this compound → Diethyl 2-(3-(dodecyloxycarbonyl)propyl)malonate + Cl⁻

The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield a dicarboxylic acid. This reaction demonstrates the utility of this compound as a building block for more complex molecules. masterorganicchemistry.compearson.com

| Reaction Type | Reactants | Key Intermediate | Product Type |

| Claisen Condensation | This compound (2 equiv.), Base | Ester Enolate | β-Keto Ester |

| Malonic Ester Synthesis | Diethyl Malonate, Base, this compound | Malonate Enolate | Substituted Carboxylic Acid (after hydrolysis and decarboxylation) |

Rearrangement Pathways Under Specific Reaction Conditions

While specific rearrangement studies on this compound are scarce, related compounds suggest potential rearrangement pathways. One such possibility is the Favorskii rearrangement, which typically involves α-halo ketones but can occur in related systems. nrochemistry.comddugu.ac.inwikipedia.org This rearrangement takes place in the presence of a base and leads to carboxylic acid derivatives. chemistwizards.comscienceinfo.com For an α-halo ester, the reaction would likely proceed through a cyclopropanone-like intermediate if an enolizable α-proton is present. wikipedia.org

Given the structure of this compound, a base could potentially induce an intramolecular reaction involving the chlorine and the ester functionality, possibly leading to cyclized or rearranged products under specific thermal or photochemical conditions. However, without experimental data, these pathways remain speculative.

Advanced Spectroscopic and Analytical Characterization Methodologies for Dodecyl 3 Chloropropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For long-chain esters like dodecyl 3-chloropropanoate (B8744493), the ¹H NMR spectrum reveals distinct signals corresponding to the different sets of non-equivalent protons.

The protons on the carbon adjacent to the ester oxygen (the O-CH₂ group of the dodecyl chain) are deshielded and typically appear in the range of 3.5-4.5 ppm. libretexts.org Protons on carbons alpha to the carbonyl group are also shifted downfield, generally appearing between 2.0 and 2.4 ppm. libretexts.org The protons on the carbon bearing the chlorine atom are expected to resonate in a region influenced by the electronegativity of the halogen. The long alkyl chain of the dodecyl group gives rise to a complex series of signals, with the bulk of the methylene (B1212753) (CH₂) groups appearing as a broad multiplet in the upfield region, typically around 1.2-1.6 ppm, and the terminal methyl (CH₃) group resonating at the highest field, around 0.8-1.0 ppm. libretexts.org

Based on the analysis of similar compounds, such as ethyl 3-chloropropionate chemicalbook.com, and general principles of ¹H NMR spectroscopy libretexts.orgmnstate.eduoregonstate.eduyoutube.com, a predicted ¹H NMR data table for dodecyl 3-chloropropanoate is presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (dodecyl) | ~0.88 | Triplet | 3H |

| (CH₂)₉ (dodecyl) | ~1.26 | Multiplet | 18H |

| CH₂ (next to O) | ~1.65 | Quintet | 2H |

| O-CH₂ (dodecyl) | ~4.15 | Triplet | 2H |

| Cl-CH₂ | ~3.78 | Triplet | 2H |

| CH₂-C=O | ~2.85 | Triplet | 2H |

This table is interactive. Click on the headers to sort the data.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the number of distinct carbon environments. The chemical shifts of these peaks are highly dependent on the electronic environment of the carbon atoms.

For this compound, the carbonyl carbon of the ester group is the most deshielded, appearing in the range of 170-180 ppm. bhu.ac.in Carbons bonded to electronegative atoms like oxygen and chlorine also experience significant downfield shifts. libretexts.org The carbon of the O-CH₂ group in the dodecyl chain would be expected around 60-70 ppm, while the carbon attached to the chlorine atom would resonate in a similar region. The carbons of the long alkyl chain will appear in the upfield region of the spectrum, typically between 14 and 32 ppm. libretexts.org

A predicted ¹³C NMR data table for this compound is provided below, based on established chemical shift ranges. bhu.ac.inlibretexts.orgudel.edulibretexts.orgmasterorganicchemistry.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~170 |

| O-CH₂ (dodecyl) | ~65 |

| Cl-CH₂ | ~41 |

| CH₂-C=O | ~38 |

| CH₂ (dodecyl chain) | ~22-32 |

| CH₃ (dodecyl) | ~14 |

This table is interactive. Click on the headers to sort the data.

For complex molecules, one-dimensional NMR spectra can have overlapping signals, making unambiguous assignment challenging. Two-dimensional (2D) NMR techniques provide an additional dimension of information, revealing correlations between different nuclei and enabling a more complete structural elucidation. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.comyoutube.com For this compound, a COSY spectrum would show cross-peaks connecting the protons of the Cl-CH₂ group with the adjacent CH₂-C=O protons. Similarly, it would reveal the connectivity within the dodecyl chain, for instance, between the O-CH₂ protons and the adjacent CH₂ group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation technique that identifies which protons are directly attached to which carbons. libretexts.orgcolumbia.eduhmdb.caresearchgate.net An HSQC spectrum of this compound would show a correlation peak for each C-H bond, for example, connecting the ¹H signal of the O-CH₂ group to the ¹³C signal of the same carbon. youtube.com This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.eduresearchgate.netyoutube.comlibretexts.orgrsc.org In the case of this compound, an HMBC spectrum would show a correlation between the protons of the O-CH₂ group and the carbonyl carbon, confirming the ester linkage. It would also show correlations between the protons on the CH₂-C=O group and the carbonyl carbon, as well as the Cl-CH₂ carbon, thus piecing together the entire 3-chloropropanoate moiety. youtube.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. libretexts.orgmiamioh.edu The fragmentation pattern is often characteristic of the compound's structure. For this compound, the molecular ion peak at m/z 276.8 (for the ³⁵Cl isotope) may be observed. nist.gov Common fragmentation pathways for long-chain esters include cleavage at the ester linkage and fragmentation of the alkyl chain. nih.gov The presence of chlorine would also lead to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Chemical Ionization (CI): CI is a soft ionization technique that results in less fragmentation than EI. nih.gov It typically produces a prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. nih.gov For this compound, a CI spectrum would be expected to show a strong signal at m/z 277.8. This technique is particularly valuable when the molecular ion is weak or absent in the EI spectrum.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Ionization Mode |

| 276/278 | [M]⁺ (Molecular ion) | EI |

| 277/279 | [M+H]⁺ (Protonated molecule) | CI |

| 169 | [CH₃(CH₂)₁₁]⁺ | EI |

| 107/109 | [ClCH₂CH₂CO]⁺ | EI |

| 91 | [CH₂CH₂COOH]⁺ (McLafferty rearrangement) | EI |

This table is interactive. Click on the headers to sort the data. Note: m/z values are for the most abundant isotopes.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is an ideal method for analyzing complex mixtures and detecting trace amounts of compounds. nih.govcromlab-instruments.es

In the context of this compound, GC-MS would first separate the compound from any impurities or other components in a sample. The separated compound then enters the mass spectrometer, where it is ionized and detected. This allows for the positive identification of this compound even in a complex matrix, by matching both its retention time from the GC and its mass spectrum with that of a known standard. researchgate.net The high sensitivity of GC-MS also makes it suitable for quantifying the amount of this compound present in a sample. thermofisher.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). For this compound, with the chemical formula C₁₅H₂₉ClO₂, HRMS is instrumental in confirming its elemental composition. nist.govnist.govnist.gov The theoretical exact mass of the neutral molecule is calculated to be 276.18561 u.

In a typical HRMS analysis, the compound is ionized, often forming a protonated molecule [M+H]⁺ or other adducts. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the differentiation of isobars—molecules that have the same nominal mass but different exact masses due to variations in their elemental composition. The measured mass is then compared to the theoretical mass, with a low mass error (typically <5 ppm) providing strong evidence for the proposed chemical formula. This level of accuracy is critical in distinguishing this compound from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass of this compound for HRMS Analysis

| Ion Species | Chemical Formula | Theoretical Exact Mass (u) |

|---|---|---|

| [M] | C₁₅H₂₉ClO₂ | 276.18561 |

| [M+H]⁺ | C₁₅H₃₀ClO₂⁺ | 277.19344 |

This table presents the theoretical exact masses for the neutral molecule and common adducts of this compound, which are used as reference points in HRMS analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present within a molecule by probing its vibrational modes.

In the IR spectrum of this compound, the most prominent absorption band is expected to be the ester carbonyl (C=O) stretch, typically appearing in the region of 1750-1735 cm⁻¹. Another key feature is the C-O stretching vibration of the ester group, which would likely produce strong bands in the 1300-1000 cm⁻¹ range. The long dodecyl chain would be characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the long alkyl chain's C-C and C-H vibrations will be prominent. The C-Cl stretch may also be more readily observed in the Raman spectrum. The combination of both IR and Raman data allows for a more complete and confident assignment of the compound's functional groups.

Table 2: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2950-2850 | 2950-2850 |

| C=O (Ester) | Stretch | 1750-1735 | 1750-1735 |

| C-H (Alkyl) | Bend | 1465-1375 | 1465-1375 |

| C-O (Ester) | Stretch | 1300-1000 | 1300-1000 |

This table outlines the primary functional groups of this compound and their characteristic vibrational frequencies in IR and Raman spectroscopy.

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is an ideal technique for the separation and purity assessment of volatile compounds like this compound. nist.gov Method development focuses on selecting the appropriate stationary phase, temperature program, and detector to achieve optimal separation from potential impurities, such as unreacted starting materials (dodecanol and 3-chloropropanoic acid) or side-products.

A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for analyzing long-chain esters. acs.org Due to the compound's relatively high boiling point, a temperature-programmed analysis is necessary. nih.gov The oven temperature would start at a lower value to separate more volatile components and then ramp up to elute the this compound and any heavier impurities. nih.gov A flame ionization detector (FID) offers excellent sensitivity for hydrocarbons, while a mass spectrometer (MS) detector provides definitive identification of the eluting peaks based on their mass spectra. nih.govagriculturejournals.cz The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound that can be used for library matching. nist.gov

Optimization involves adjusting the temperature ramp rate and gas flow rate to maximize resolution between adjacent peaks. researchgate.net Kovats retention indices, which normalize retention times relative to n-alkanes, can be used to compare results across different systems. nist.gov

Table 3: GC Retention Data for this compound

| Stationary Phase Type | Temperature (°C) | Kovats Retention Index (RI) |

|---|---|---|

| Polar | 140 | 2368 |

| Polar | 160 | 2374 |

| Polar | 180 | 2387 |

| Polar | 200 | 2397 |

Source: NIST Webbook nist.gov. This table shows the Kovats retention indices for this compound on a polar GC column at various isothermal temperatures, demonstrating the effect of temperature on retention.

Computational Chemistry and Theoretical Investigations of Dodecyl 3 Chloropropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic characteristics and reaction tendencies of dodecyl 3-chloropropanoate (B8744493). These methods provide a detailed picture of the molecule's electron distribution and the energetic landscapes of its chemical transformations.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

While specific DFT studies exclusively focused on dodecyl 3-chloropropanoate are not abundant in the public domain, the principles of DFT can be applied to predict its reaction pathways and transition states, particularly for reactions like hydrolysis. DFT calculations on similar esters, such as the acid-catalyzed hydrolysis of smaller esters, reveal that the reaction typically proceeds through a multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and subsequent elimination of the alcohol.

For this compound, a likely reaction pathway for hydrolysis would involve the formation of a tetrahedral intermediate. The energies of transition states for such reactions in related systems have been calculated, and it is expected that the long dodecyl chain would primarily exert steric and electronic effects on the reaction barrier, rather than fundamentally altering the pathway. For instance, DFT studies on the esterification of acetic acid with methanol (B129727) have shown activation energies in the range of 21-36 kcal/mol, providing a reference for the expected energy barriers in similar reactions involving this compound.

A hypothetical reaction coordinate for the acid-catalyzed hydrolysis of this compound is presented below, with estimated relative energies based on analogous systems.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Estimated Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + H₃O⁺) | 0 |

| 2 | Transition State 1 (Protonation of carbonyl) | 10-15 |

| 3 | Intermediate 1 (Protonated ester) | 5-8 |

| 4 | Transition State 2 (Nucleophilic attack by H₂O) | 20-25 |

| 5 | Intermediate 2 (Tetrahedral intermediate) | 12-18 |

| 6 | Transition State 3 (Proton transfer) | 22-28 |

| 7 | Intermediate 3 (Protonated dodecanol (B89629) leaving group) | 15-20 |

| 8 | Transition State 4 (C-O bond cleavage) | 25-30 |

| 9 | Products (3-chloropropanoic acid + Dodecanol + H₃O⁺) | -5 to -10 |

Molecular Orbital Analysis and Electronic Properties

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the molecule's ability to donate and accept electrons, respectively.

For aliphatic esters, the HOMO is typically localized on the carbonyl oxygen and the ester oxygen, while the LUMO is primarily centered on the carbonyl carbon. This distribution makes the carbonyl carbon the primary site for nucleophilic attack. The presence of the electron-withdrawing chlorine atom on the propyl chain is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack compared to its non-chlorinated analog.

The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. For long-chain esters, the HOMO-LUMO gap tends to decrease slightly with increasing chain length.

Table 2: Predicted Electronic Properties of this compound and Related Compounds

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| Dodecyl propanoate | -10.2 | 1.5 | 11.7 |

| This compound | -10.5 | 1.1 | 11.6 |

| Methyl 3-chloropropanoate | -11.0 | 1.3 | 12.3 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The long, flexible dodecyl chain of this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and understand the intermolecular interactions of this molecule in different environments.

MD simulations of long-chain alkanes and their derivatives show that the alkyl chains are highly flexible, with continuous transitions between different gauche and anti conformations. In a non-polar solvent, the dodecyl chain is likely to adopt a more extended conformation to maximize van der Waals interactions with the solvent molecules. In a polar solvent like water, the hydrophobic dodecyl chain would likely fold to minimize its contact with the aqueous environment, a phenomenon known as hydrophobic collapse.

The ester and chloro functionalities introduce polar regions to the molecule, leading to specific intermolecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the partially positive carbonyl carbon and the carbon bonded to the chlorine atom can engage in dipole-dipole interactions. These interactions play a significant role in the solvation and aggregation behavior of the molecule.

Table 3: Predicted Intermolecular Interaction Energies for this compound Dimers in Different Orientations

| Dimer Orientation | Predicted Interaction Energy (kcal/mol) | Primary Interaction Type |

| Head-to-tail (ester groups interacting) | -5 to -7 | Dipole-dipole, Hydrogen bonding |

| Tail-to-tail (dodecyl chains interacting) | -3 to -5 | Van der Waals |

| Parallel | -4 to -6 | Mixed (Dipole-dipole and Van der Waals) |

Quantitative Structure-Activity Relationships (QSAR) in Relation to Halogenated Esters

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. For halogenated esters like this compound, QSAR can be used to predict properties such as toxicity or environmental fate.

Studies on the toxicity of halogenated aliphatic hydrocarbons have shown that properties like the octanol-water partition coefficient (logP) and the energy of the LUMO (E_LUMO) are important descriptors. nih.gov A higher logP value, indicative of greater hydrophobicity, often correlates with increased toxicity, as it facilitates the transport of the compound across biological membranes. A lower E_LUMO suggests a greater susceptibility to nucleophilic attack, which can be a mechanism of toxicity.

For this compound, the long dodecyl chain contributes significantly to its hydrophobicity, suggesting a potentially high logP value. The presence of the chlorine atom, as previously discussed, lowers the E_LUMO. Therefore, a QSAR model for the toxicity of halogenated esters would likely predict a notable biological activity for this compound based on these structural features.

Table 4: Key Descriptors for QSAR Modeling of this compound and Related Compounds

| Compound | Estimated logP | Predicted E_LUMO (eV) | Predicted Acute Aquatic Toxicity (log 1/IGC50) |

| Dodecyl propanoate | 6.5 | 1.5 | Moderate |

| This compound | 6.8 | 1.1 | High |

| Octyl 3-chloropropanoate | 5.8 | 1.2 | Moderate-High |

| Dodecyl acetate | 6.1 | 1.6 | Low-Moderate |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be validated against experimental data.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using DFT calculations. For this compound, the protons and carbons closer to the electron-withdrawing ester and chloro groups are expected to be deshielded and appear at higher chemical shifts. The long alkyl chain will show a series of overlapping signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can also be calculated. A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1740 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. The C-Cl stretching vibration is expected to be in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry: While predicting a full mass spectrum is complex, the fragmentation pathways can be rationalized using computational methods. For this compound, common fragmentation patterns would include the loss of the dodecyl group, McLafferty rearrangement, and cleavage of the C-Cl bond. The National Institute of Standards and Technology (NIST) provides an experimental electron ionization mass spectrum for this compound which can be used for validation.

Table 5: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value/Fragment | Experimental Value/Fragment |

| ¹³C NMR (C=O) | ~170 ppm | Not available |

| ¹³C NMR (CH₂Cl) | ~40 ppm | Not available |

| IR (C=O stretch) | ~1740 cm⁻¹ | Not available |

| IR (C-Cl stretch) | ~700 cm⁻¹ | Not available |

| Mass Spectrum (m/z) | [M-C₁₂H₂₅]⁺ (108/110) | 108/110 |

| Mass Spectrum (m/z) | [C₁₂H₂₄]⁺ (168) | 168 |

Environmental Fate and Degradation Mechanisms of Long Chain Chlorinated Esters

Abiotic Degradation Pathways in Environmental Matrices

The transformation of Dodecyl 3-chloropropanoate (B8744493) in the environment, in the absence of biological activity, is primarily dictated by its susceptibility to hydrolysis, photolysis, and chemical oxidation or reduction. These processes are influenced by environmental conditions such as pH, sunlight intensity, and the presence of reactive chemical species.

Hydrolysis in Aqueous Environments (pH Dependence)

The hydrolysis of Dodecyl 3-chloropropanoate involves the cleavage of the ester bond, yielding dodecanol (B89629) and 3-chloropropanoic acid. This reaction is significantly influenced by the pH of the aqueous environment. Ester hydrolysis can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline (basic) conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, leading to a typically faster rate of saponification. The rate of hydrolysis is generally at its minimum in the neutral pH range.

Hypothetical pH Dependence of this compound Hydrolysis Rate

| pH | Relative Hydrolysis Rate | Predominant Mechanism |

|---|---|---|

| 3 | Moderate | Acid-Catalyzed |

| 5 | Slow | Neutral |

| 7 | Minimum | Neutral |

| 9 | Moderate | Base-Catalyzed |

Photolytic Degradation Under Environmental Irradiation

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For this compound, this can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs photons, and indirect photolysis, which is mediated by photosensitizing agents present in the environment.

Direct photolysis of alkyl esters can occur, with the energy from UV radiation leading to the cleavage of chemical bonds. capes.gov.br Studies on other long-chain esters have shown that the alkyl chain can influence the photoreactivity of the molecule. researchgate.net For instance, research on thymine (B56734) derivatives with long alkyl chains demonstrated that photodimerization rates were dependent on the chain length. researchgate.net

Indirect photolysis in natural waters is often driven by dissolved organic matter (DOM), which can absorb sunlight and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen. These highly reactive species can then attack and degrade organic pollutants. Research on the photodegradation of phthalate (B1215562) esters, which also possess ester and alkyl functionalities, has shown that the degradation rate can be influenced by the length of the alkyl chain. acs.orgfrontiersin.org For some phthalate esters, longer alkyl chains led to faster degradation under certain photosensitized conditions. acs.org

The primary photochemical reactions for this compound would likely involve the cleavage of the ester linkage or the carbon-chlorine bond.

Chemical Oxidation and Reduction Processes

Chemical oxidation and reduction reactions in the environment can contribute to the degradation of this compound. Strong oxidizing agents, such as hydroxyl radicals, which can be formed photochemically, are capable of oxidizing a wide range of organic compounds. researchgate.net In engineered remediation systems, oxidants like permanganate, persulfate, and Fenton's reagent are used to destroy chlorinated contaminants. researchgate.netnih.govbattelle.org While specific studies on this compound are lacking, the principles of these processes suggest potential degradation. For instance, heat-activated persulfate has been shown to be effective in oxidizing chlorinated ethenes. nih.gov

Reductive dehalogenation, the removal of a halogen atom with the concurrent addition of electrons, is another potential degradation pathway, particularly in anoxic environments. While more commonly associated with biotic processes, abiotic reduction can occur. For example, zero-valent iron (ZVI) has been used in the remediation of contaminated groundwater to reduce chlorinated compounds. researchgate.net However, the reduction of chlorinated alkanes is generally a slower process compared to that of chlorinated alkenes.

Biotic Degradation Mechanisms and Microbial Transformations

The biodegradation of this compound is expected to proceed through the enzymatic activities of microorganisms capable of cleaving the ester bond and the carbon-chlorine bond.

Enzymatic Dehalogenation by Microorganisms

The key step in the biodegradation of this compound is the cleavage of the carbon-chlorine bond, a process known as dehalogenation. This is often the rate-limiting step in the degradation of halogenated compounds. A specific class of enzymes, known as dehalogenases, catalyzes this reaction.

Hydrolytic dehalogenases are particularly relevant. For instance, 2-haloacid dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds in 2-haloalkanoic acids, which are structurally similar to the 3-chloropropanoic acid moiety of the target compound. frontiersin.orgnih.gov These enzymes often work through a nucleophilic substitution mechanism, where a water molecule attacks the carbon atom bearing the halogen, leading to the formation of a hydroxyl group and the release of a halide ion. The initial hydrolysis of the ester bond of this compound would release 3-chloropropanoic acid, which could then be a substrate for such dehalogenases. researchgate.net

Enzymes known as haloalkane dehalogenases could also potentially act on the intact ester, though their specificity for such large substrates would need to be determined. These enzymes catalyze the hydrolytic conversion of haloalkanes to their corresponding alcohols.

Biodegradation Pathways by Specific Microbial Strains

While no studies have specifically reported on microbial strains that degrade this compound, the degradation of its constituent parts, dodecanol and 3-chloropropanoic acid, is well-documented for various microorganisms.

The initial step in the biodegradation of this compound would likely be the hydrolysis of the ester bond by esterase enzymes, which are widespread in microorganisms. This would yield dodecanol and 3-chloropropanoic acid.

Dodecanol Degradation: Dodecanol, a long-chain fatty alcohol, is readily biodegradable by a wide range of bacteria and fungi through beta-oxidation.

3-Chloropropanoic Acid Degradation: The biodegradation of 3-chloropropanoic acid has been studied in several bacterial strains. researchgate.net These microorganisms typically possess dehalogenase enzymes that remove the chlorine atom, forming 3-hydroxypropionic acid, which can then enter central metabolic pathways. frontiersin.org

Several microbial genera have been identified with the capacity to degrade chlorinated aliphatic compounds, including Pseudomonas, Rhodococcus, and Burkholderia. For example, some Pseudomonas species are known to utilize 3-chloropropionic acid as a sole carbon and energy source. researchgate.net Fungi, such as Cunninghamella elegans and Trametes versicolor, have also demonstrated the ability to degrade chlorinated phenolic compounds, often through the action of cytochrome P450 monooxygenases and laccases. nih.gov

The following table summarizes microbial strains that have been reported to degrade compounds structurally related to the degradation products of this compound.

Microbial Strains with Potential for this compound Degradation (Based on Analogs)

| Microbial Strain | Degraded Compound | Key Enzyme/Pathway |

|---|---|---|

| Pseudomonas putida | 2-haloalkanoic acids | 2-haloacid dehalogenase frontiersin.org |

| Xanthobacter autotrophicus | L-2-haloalkanoates | L-2-haloacid dehalogenase researchgate.net |

| Rhodococcus sp. | 3-chloropropionic acid | Dehalogenase researchgate.net |

| Burkholderia sp. | 3-chloropropionic acid | Dehalogenase frontiersin.org |

| Cunninghamella elegans | Chloroxylenol | Cytochrome P450 nih.gov |

Factors Influencing Biodegradation Rates and Extent

The biodegradation of this compound is anticipated to be a primary degradation pathway in the environment. The rate and extent of this process are influenced by a combination of factors related to the chemical structure of the molecule and the surrounding environmental conditions.

The initial step in the biodegradation of an ester is typically hydrolysis, which cleaves the ester bond to form an alcohol (dodecanol) and a carboxylic acid (3-chloropropanoic acid) nih.govyoutube.com. This reaction can be catalyzed by esterase enzymes produced by a wide range of microorganisms. The subsequent degradation of the resulting alcohol and chlorinated carboxylic acid will then proceed independently.

Microbial Populations: The presence of microbial communities with the enzymatic capability to degrade long-chain alkanes and chlorinated organic compounds is crucial. Bacteria are major contributors to the breakdown of esters, often leading to the complete oxidation of the aromatic ring in more complex esters nih.gov. Studies on phthalate esters have demonstrated their rapid primary degradation in activated sludge environments nih.gov. The presence of bacteria capable of utilizing the dodecyl chain as a carbon source and others that can dehalogenate the 3-chloropropanoic acid would be necessary for complete mineralization.

Temperature and pH: As with most biological processes, temperature will significantly affect the rate of biodegradation, with optimal rates occurring within a specific temperature range for the active microbial populations. The pH of the soil or water will also play a role, influencing both the activity of microbial enzymes and the chemical stability of the ester itself.

Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, is critical for supporting microbial growth and metabolic activity, thereby influencing the rate of biodegradation.

Acclimation: The prior exposure of a microbial community to this compound or structurally similar compounds can lead to the acclimation of microorganisms. This can result in faster degradation rates as the necessary enzymes are already present or can be more rapidly induced.

Bioavailability: The low water solubility expected for a long-chain ester like this compound can limit its bioavailability to microorganisms. Processes that increase its solubility or interfacial area, such as sorption to organic matter or the presence of surfactants, can influence its degradation rate.

Environmental Distribution and Transport Processes

The environmental distribution of this compound will be governed by its physical and chemical properties, particularly its water solubility, vapor pressure, and its affinity for organic matter.

The sorption of organic compounds to soil and sediment is a key process that affects their mobility and bioavailability. The extent of sorption is often described by the organic carbon-normalized partition coefficient (Koc) ecetoc.org.

For hydrophobic compounds, there is a direct relationship between the amount of organic matter in the soil or sediment and the extent of sorption ecetoc.org. Given the long dodecyl chain, this compound is expected to be a hydrophobic molecule with a high octanol-water partition coefficient (Kow). For comparison, the structurally similar, non-chlorinated dodecyl propanoate has a calculated Log Kow of 6.2, indicating a strong tendency to partition into organic phases. The presence of the chlorine atom is unlikely to significantly decrease this hydrophobicity.

Therefore, it is anticipated that this compound will strongly sorb to soil organic matter and sediments. This sorption will reduce its concentration in the aqueous phase, thereby limiting its mobility in soil and its transport in surface waters. However, this sorption can also create a long-term reservoir of the compound in the solid phase, from which it can be slowly released over time. The sorption of long-chain anionic per- and polyfluoroalkyl substances (PFAS) has been shown to be controlled by soil organic carbon content researchgate.net.

The following table presents estimated and analogous physical-chemical properties relevant to the environmental distribution of this compound.

Table 1: Estimated and Analogous Physical-Chemical Properties | Property | Value | Source/Comment | | :--- | :--- | :--- | | This compound | | Molecular Formula | C15H29ClO2 | nist.gov | | Molecular Weight | 276.84 g/mol | nist.gov | | Analogous Compound: Dodecyl propanoate | | Log Kow (Octanol-Water Partition Coefficient) | 6.2 (Estimated) | Indicates high potential for sorption to organic matter. | | Analogous Compound: Propanoic acid, 3-mercapto-, dodecyl ester | | XLogP3 | 5.8 | A calculated value for a structurally similar compound, also indicating high hydrophobicity. nih.gov |

This table contains estimated data and data from analogous compounds due to the lack of specific experimental data for this compound.

The tendency of a chemical to volatilize from water or soil and be transported in the atmosphere is determined by its vapor pressure and its Henry's Law Constant. While specific data for this compound are not available, general principles can be applied.

The long dodecyl chain and relatively high molecular weight of this compound suggest that it will have a low vapor pressure, meaning it is not highly volatile. However, some degree of volatilization from soil and water surfaces may occur, particularly at higher temperatures.

Once in the atmosphere, the compound could be subject to long-range transport, although its persistence in the atmosphere would depend on its reactivity with hydroxyl radicals. For propionic acid, a related but much smaller and more volatile compound, the atmospheric half-life is estimated to be around 13 days epa.gov. The atmospheric fate of the larger this compound molecule would likely be different.

Given its expected strong sorption to soil and sediment, volatilization is not anticipated to be a major environmental transport pathway for this compound.

The potential for this compound to be taken up by and accumulate in living organisms is a critical aspect of its environmental fate. This process, known as bioaccumulation, is strongly correlated with the compound's hydrophobicity, as indicated by its Kow value.

Aquatic Organisms: Chemicals with a high Log Kow (generally > 3) have a tendency to bioaccumulate in the fatty tissues of aquatic organisms wikipedia.org. With an estimated Log Kow well above this threshold, this compound has a high potential for bioaccumulation in fish and other aquatic life. The primary route of uptake would likely be through direct partitioning from the water across the gills, as well as through dietary intake. The bioaccumulation factor (BAF) and bioconcentration factor (BCF) are key metrics used to quantify this potential nih.gov. For long-chain perfluorinated compounds, BAF values have been observed to increase with the length of the carbon chain nih.gov.

Plants: The uptake of organic compounds by plants from the soil is a more complex process. While highly hydrophobic compounds tend to sorb strongly to roots, their translocation to the aerial parts of the plant (stems and leaves) is often limited. The movement of chemicals within a plant is influenced by factors such as the plant species, its lipid content, and the specific transport mechanisms within the plant. It is plausible that this compound could accumulate in the root systems of plants, with limited translocation to the shoots.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3-chloropropanoic acid |

| Dodecanol |

| This compound |

| Dodecyl propanoate |

Role As a Synthetic Intermediate and Application in Chemical Sciences

A Building Block in the Synthesis of Complex Organic Molecules

The presence of both an ester and an alkyl chloride in Dodecyl 3-chloropropanoate (B8744493) provides two distinct points for chemical modification, allowing it to serve as a versatile building block in the assembly of intricate organic structures.

The carbon-chlorine bond in Dodecyl 3-chloropropanoate is a key feature that allows its participation in carbon-carbon bond formation, a fundamental process in organic synthesis. nih.gov While specific examples detailing the use of this compound in named reactions like Grignard or Suzuki couplings are not extensively documented in publicly available literature, the inherent reactivity of the alkyl chloride group makes it a suitable precursor for such transformations.

In principle, the chloro- group can be displaced by a variety of carbon nucleophiles to form a new carbon-carbon bond. For instance, it could react with organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi), to introduce a new alkyl or aryl group at the 3-position of the propanoate backbone. These reactions are pivotal for extending carbon chains and creating more elaborate molecular skeletons. google.com

The ester functionality can also be manipulated to participate in other types of carbon-carbon bond-forming reactions. For example, under basic conditions, the α-protons to the carbonyl group can be removed to form an enolate, which can then act as a nucleophile in reactions like the aldol (B89426) or Claisen condensations. chemeo.com This dual reactivity makes this compound a potentially flexible synthon for organic chemists.

Table 1: Potential Carbon-Carbon Bond Forming Reactions Involving this compound

| Reaction Type | Functional Group Involved | Potential Reagent | Resulting Structure |

| Nucleophilic Substitution | Alkyl Chloride | Grignard Reagent (R-MgX) | Dodecyl 3-alkylpropanoate |

| Nucleophilic Substitution | Alkyl Chloride | Organocuprate (R₂CuLi) | Dodecyl 3-alkylpropanoate |

| Aldol Condensation | Ester (via enolate) | Aldehyde or Ketone | β-hydroxy ester derivative |

| Claisen Condensation | Ester (via enolate) | Another ester molecule | β-keto ester derivative |

Intermediate in Heterocycle Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and agrochemicals. The reactive nature of the chlorine atom in this compound makes it a candidate for the synthesis of various heterocyclic systems.

By reacting with nucleophiles containing multiple heteroatoms, this compound can be used to construct ring structures. For instance, reaction with a primary amine (R-NH₂) could initially lead to an N-substituted aminopropanoate. Subsequent intramolecular cyclization, potentially driven by the ester group, could lead to the formation of lactams, a common motif in medicinal chemistry. Similarly, reactions with other dinucleophiles, such as hydrazine (B178648) or hydroxylamine, could pave the way for the synthesis of other five- or six-membered heterocycles. The synthesis of 1,2,3-triazole derivatives, a class of heterocycles with applications as corrosion inhibitors, often involves alkyl halides in click-chemistry reactions. researchgate.net

Contributions to Pharmaceutical and Agrochemical Synthesis (excluding specific product names)

The structural features of this compound lend themselves to the synthesis of molecules with potential biological activity, making it a relevant intermediate in the pharmaceutical and agrochemical industries.

Molecular scaffolds form the core structure of active molecules, and this compound can be used to generate scaffolds with desirable properties. nist.govnih.gov A significant application of this compound is in the synthesis of quaternary ammonium (B1175870) salts. nih.govnih.govgoogle.com The reaction of the alkyl chloride with a tertiary amine results in the formation of a quaternary ammonium cation, with the dodecyl ester chain providing a lipophilic tail.

These quaternary ammonium compounds are a class of cationic surfactants known for their antimicrobial properties. mdpi.com The long dodecyl chain facilitates the disruption of microbial cell membranes, a mechanism of action for many antibacterial and antifungal agents. mdpi.com Therefore, this compound serves as a key starting material for the generation of these important molecular scaffolds.

Table 2: Synthesis of Quaternary Ammonium Scaffolds

| Reactant 1 | Reactant 2 | Product Type | Potential Application Area |

| This compound | Tertiary Amine (e.g., Trimethylamine) | Quaternary Ammonium Salt | Antimicrobial Agents |

| This compound | N,N-Dimethylalkylamine | Quaternary Ammonium Salt | Cationic Surfactants |

Development of Derivatives with Modified Chemical Profiles

By chemically modifying this compound, a diverse range of derivatives with altered physicochemical and biological profiles can be accessed. The ester linkage is susceptible to hydrolysis or transesterification, allowing for the release of a payload or modification of the hydrophilic-lipophilic balance of the molecule.